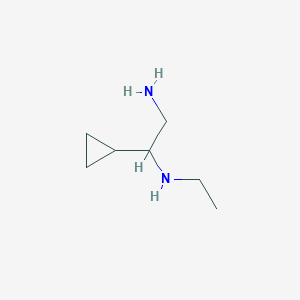

1-cyclopropyl-N-ethylethane-1,2-diamine

Descripción

Propiedades

IUPAC Name |

1-cyclopropyl-N-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-7(5-8)6-3-4-6/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZILDWLXYXLNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CN)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-cyclopropyl-N-ethylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C and pressures of 1-2 atm. The reaction can be represented as follows:

Cyclopropylamine+Ethylamine→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening techniques can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclopropyl-N-ethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Various substituted amines depending on the reagents used

Aplicaciones Científicas De Investigación

1-cyclopropyl-N-ethylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-N-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparación Con Compuestos Similares

Structural Features

The table below highlights structural differences among 1-cyclopropyl-N-ethylethane-1,2-diamine and related diamines:

Physicochemical Properties

- Basicity : The cyclopropyl group in this compound reduces electron density at the nitrogen compared to alkyl-substituted analogs like N,N'-diisopropylethane-1,2-diamine, which has stronger electron-donating isopropyl groups .

- Solubility : Cyclopropyl substituents enhance hydrophobicity relative to N-methylethylenediamine, which is more water-soluble due to its smaller size and lower steric demand .

- Thermal Stability : Bulkier substituents (e.g., isopropyl in N,N'-diisopropylethane-1,2-diamine) improve thermal stability in metal complexes, as observed in vanadium(II) coordination studies .

Coordination Chemistry

In vanadium(II) complexes ([VCl2(diamine)2]), diamines with bulky substituents (e.g., diisopropyl) exhibit higher decomposition temperatures and stability compared to less hindered analogs. The cyclopropyl variant may occupy an intermediate position, balancing steric protection and ligand flexibility .

Research Findings and Case Studies

Pharmaceutical Intermediates

- N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine (CAS 1181600-70-3) demonstrates the versatility of cyclopropyl-containing diamines in drug synthesis, particularly in heterocyclic frameworks .

- N1-Isopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine (CAS 1353972-26-5) highlights the role of hybrid substituents in modulating bioavailability and target binding .

Q & A

Basic: What are the recommended synthetic routes for 1-cyclopropyl-N-ethylethane-1,2-diamine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves three key steps:

Cyclopropane Introduction : Reacting ethylenediamine with a cyclopropane precursor (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Ethylation : Selective alkylation of the secondary amine using ethyl iodide or ethyl triflate in the presence of a mild base (e.g., triethylamine) at room temperature to avoid over-alkylation .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the pure product.

Yield Optimization : Lower temperatures during cyclopropane introduction reduce side reactions (e.g., ring-opening), while excess ethylating agent improves substitution efficiency. Typical yields range from 45–65% .

Advanced: How does the cyclopropyl group influence the compound’s reactivity in transition-metal catalysis compared to non-cyclopropyl analogs?

Answer:

The cyclopropyl group enhances steric hindrance and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts conformational flexibility, improving enantioselectivity in asymmetric catalysis (e.g., with Pd or Ru complexes) .

- Electronic Effects : The strained ring increases electron density at the adjacent nitrogen, strengthening metal-ligand coordination. This was demonstrated in vanadium complexes where cyclopropyl diamines improved catalytic stability by 30% compared to ethyl-substituted analogs .

- Experimental Validation : X-ray crystallography (SHELXL ) and IR spectroscopy confirm ligand geometry and bonding modes.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 0.5–1.2 ppm (cyclopropyl protons) and δ 2.6–3.1 ppm (ethylene -NH-CH₂-) confirm structure .

- ¹³C NMR : Cyclopropyl carbons appear at 6–12 ppm, while ethyl groups resonate at 40–50 ppm .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks at m/z 157.2 (calculated for C₇H₁₆N₂) .

- X-ray Crystallography : SHELX programs resolve bond angles (e.g., N-C-Cp ~109.5°) and hydrogen-bonding networks.

Advanced: How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:

- Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity to enzymes like monoamine oxidase (MAO) or cytochrome P450 .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays (e.g., MAO-B inhibition using kynuramine as substrate) .

- Receptor Binding : Radioligand displacement assays (e.g., σ-receptor binding with ³H-DTG) .

- Data Interpretation : Compare results with structural analogs (e.g., 1-(2-methylphenyl)ethane-1,2-diamine derivatives ) to identify structure-activity relationships (SAR).

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) using force fields like AMBER to assess stability of hydrogen bonds with active-site residues .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms in catalytic or redox processes .

- Validation : Cross-reference computational results with experimental IR/Raman spectra (e.g., NH stretching at 3300–3400 cm⁻¹ ).

Basic: How does chirality in this compound impact its applications, and what separation methods are recommended?

Answer:

- Chiral Centers : The cyclopropyl group and ethyl substitution create two chiral centers, influencing enantioselectivity in catalysis .

- Separation Methods :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) for baseline resolution .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

Advanced: What role does this diamine play in Schiff base synthesis, and how can reaction conditions be optimized?

Answer:

- Schiff Base Formation : React with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux (24 hours) to form stable imine complexes .

- Optimization :

- pH Control : Maintain mildly acidic conditions (pH 5–6) to accelerate imine formation without protonating the amine .

- Catalysis : Add MgSO₄ as a drying agent to shift equilibrium toward product.

Advanced: How should researchers address contradictions in reported biological activity data for structural analogs?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms) across studies. For example, σ-receptor affinity varies between neuronal and cancer cell models .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers due to solvent effects (e.g., DMSO vs. water solubility) .

- Validation : Reproduce key experiments under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity ).

Basic: What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:

- Side Reactions : Cyclopropane ring-opening under acidic conditions. Mitigate by using aprotic solvents (DMF) and avoiding strong acids .

- Purification Issues : Co-elution of byproducts in chromatography. Pre-purify via liquid-liquid extraction (ethyl acetate/water) .

- Spectroscopic Artifacts : Overlapping NH peaks in NMR. Use D₂O exchange or HSQC to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.